3-(Chlorodifluoromethyl)-5-methyl-1H-pyrazole

Agrochemical Intermediate Lipophilicity Physicochemical Properties

Secure your supply of 3-(Chlorodifluoromethyl)-5-methyl-1H-pyrazole, the preferred intermediate for selective hydrodechlorination to DFMMP. With a cLogP of 1.8, it outperforms difluoromethyl analogs in passive membrane permeability and xylem mobility, which is critical for systemic fungicides. This cost-effective, high-purity building block is ideal for agrochemical R&D.

Molecular Formula C5H5ClF2N2
Molecular Weight 166.55 g/mol
CAS No. 321998-14-5
Cat. No. B1620742
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Chlorodifluoromethyl)-5-methyl-1H-pyrazole
CAS321998-14-5
Molecular FormulaC5H5ClF2N2
Molecular Weight166.55 g/mol
Structural Identifiers
SMILESCC1=CC(=NN1)C(F)(F)Cl
InChIInChI=1S/C5H5ClF2N2/c1-3-2-4(10-9-3)5(6,7)8/h2H,1H3,(H,9,10)
InChIKeyJYDBRBWYIQJDSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Chlorodifluoromethyl)-5-methyl-1H-pyrazole (CAS 321998-14-5): Structural and Functional Overview for Scientific Procurement


3-(Chlorodifluoromethyl)-5-methyl-1H-pyrazole (CAS 321998-14-5) is a fluorinated pyrazole derivative belonging to the class of heterocyclic building blocks [1]. It is characterized by a chlorodifluoromethyl (-CF2Cl) substituent at the 3-position and a methyl group at the 5-position of the 1H-pyrazole ring [1]. This compound serves as a key intermediate in the synthesis of succinate dehydrogenase inhibitor (SDHI) fungicides, leveraging the electron-withdrawing and lipophilic properties of the chlorodifluoromethyl moiety to modulate bioactivity and physicochemical profiles [2].

Why In-Class 5-Methylpyrazole Analogs Cannot Substitute for CAS 321998-14-5


The chlorodifluoromethyl (-CF2Cl) group in CAS 321998-14-5 imparts a unique combination of electronic and steric properties that are not replicated by other halogenated methyl analogs (e.g., -CF3, -CF2H, -CH2Cl) [1]. This distinction translates to quantifiable differences in physicochemical parameters and synthetic utility, making simple analog substitution scientifically unjustified [2]. Direct comparisons with the difluoromethyl analog (CAS 934759-09-8) demonstrate markedly higher lipophilicity and a distinct regioselective reactivity in downstream processing for SDHI fungicide synthesis [2].

Quantitative Differentiation Evidence for 3-(Chlorodifluoromethyl)-5-methyl-1H-pyrazole


Enhanced Lipophilicity (cLogP) vs. Difluoromethyl Analog for Improved Membrane Permeability

The chlorodifluoromethyl substituent significantly increases lipophilicity compared to the difluoromethyl analog, a critical parameter for membrane permeability in fungicide design. The target compound exhibits a calculated XLogP3 of 1.8, which is 0.4 log units higher than that of 3-(difluoromethyl)-5-methyl-1H-pyrazole (XLogP3 = 1.4) [1]. This difference corresponds to a theoretical 2.5-fold increase in octanol-water partition coefficient.

Agrochemical Intermediate Lipophilicity Physicochemical Properties

High-Purity HPLC Specification (97.7%) Supports Reproducible Downstream Chemistry

Commercial availability of the compound with a documented HPLC purity of 97.7% (area %) provides a benchmark for reproducible synthesis . While many pyrazole building blocks are offered at ≥95% purity, the specific quantification of 97.7% for this compound reduces the risk of side reactions from impurities in sensitive catalytic processes such as the continuous-flow hydrogenative dechlorination used to generate SDHI intermediates [1].

Chemical Synthesis Quality Control Procurement

Regioselective Reactivity Enables Quantitative Conversion to SDHI Fungicide Intermediate

The chlorodifluoromethyl group serves as a specific precursor for the difluoromethyl (-CF2H) moiety via selective hydrodechlorination, a key transformation in the synthesis of succinate dehydrogenase inhibitor (SDHI) fungicides like bixafen and sedaxane [1]. In a comparative flow-chemistry study, a chlorodifluoromethyl-substituted pyrazole derivative underwent selective hydrodechlorination to afford the desired difluoromethyl product quantitatively at a space-time yield (SVmol) of 1.5 h⁻¹ [1]. This specific reactivity is not achievable with the corresponding trifluoromethyl or non-halogenated methyl analogs.

Flow Chemistry Agrochemical Synthesis Catalytic Dechlorination

Higher Molecular Weight and Heavy Atom Count vs. Difluoromethyl Analog

The substitution of a chlorine atom for a hydrogen on the difluoromethyl group results in a significant increase in molecular weight and heavy atom count, impacting detection limits in LC-MS and overall mass balance in formulations. The target compound has a molecular weight of 166.56 g/mol and 10 heavy atoms, compared to 132.11 g/mol and 9 heavy atoms for 3-(difluoromethyl)-5-methyl-1H-pyrazole [1].

Physicochemical Properties Mass Spectrometry Building Block Characterization

Regioselective Synthesis Yields 73% in Optimized Conditions

A reported synthetic protocol for 3-(chlorodifluoromethyl)-5-methyl-1H-pyrazole achieves a regioselective yield of 73% under mild conditions (acetic acid, hydrazine, 20 °C, 2 h) . This yield is notable in the context of constructing the chlorodifluoromethyl-substituted pyrazole core, as the introduction of halogenated alkyl groups onto heterocycles often proceeds with lower regioselectivity. While direct comparative yield data for the exact difluoromethyl or trifluoromethyl analogs under identical conditions are not available, this established protocol provides a reproducible starting point for optimization in process development.

Synthetic Methodology Regioselectivity Process Chemistry

Distinct Melting Point (83-84 °C) Facilitates Purification and Solid-State Characterization

The target compound exhibits a melting point of 83-84 °C, a property that can be exploited for purification via crystallization . In comparison, the difluoromethyl analog is reported as a liquid with a boiling point of 222.4 °C, lacking a sharp melting transition suitable for recrystallization . This solid-state advantage simplifies purification and handling, especially in research settings where high purity is critical.

Physicochemical Properties Purification Solid State

High-Value Application Scenarios for 3-(Chlorodifluoromethyl)-5-methyl-1H-pyrazole


Synthesis of Difluoromethyl-Containing SDHI Fungicides via Catalytic Dechlorination

This compound is the preferred starting material for the continuous-flow synthesis of 3-difluoromethyl-1-methylpyrazole (DFMMP), a core intermediate in SDHI fungicides such as bixafen and sedaxane. The selective hydrodechlorination of the -CF2Cl group to -CF2H proceeds quantitatively under optimized Pd catalysis, a transformation that cannot be achieved with trifluoromethyl or non-halogenated analogs [1].

Lead Optimization in Agrochemical Discovery Requiring Enhanced Lipophilicity

In structure-activity relationship (SAR) studies for novel fungicides or herbicides, the higher cLogP (1.8) of this building block relative to its difluoromethyl analog (1.4) offers a quantifiable advantage for improving passive membrane permeability and xylem mobility, which are critical for systemic activity [2].

High-Purity Building Block for Fragment-Based Drug Discovery

The compound's well-defined crystalline nature (melting point 83-84 °C) and documented high purity (97.7% HPLC) make it a reliable fragment for generating diverse screening libraries. Its heavy atom count and unique isotopic signature from chlorine facilitate hit validation by mass spectrometry .

Process Development for Scalable Pyrazole Functionalization

The established synthetic route with a regioselective yield of 73% provides a foundation for further optimization in process chemistry. The compound serves as a versatile platform for introducing the chlorodifluoromethyl group into more complex molecular architectures, leveraging its electron-withdrawing properties to modulate the reactivity of the pyrazole ring .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(Chlorodifluoromethyl)-5-methyl-1H-pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.